molecular formula C14H20N2O B13137940 (S)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide

(S)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide

Cat. No.: B13137940
M. Wt: 232.32 g/mol
InChI Key: MPSPRBRYRRPPOF-NSHDSACASA-N
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Description

(S)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide is an organic compound that features a cyclopropyl group, a benzyl group, and an amino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(S)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Benzyl halides, alkyl halides, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of (S)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-amino-N-benzyl-N-(1-cyclopropylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-amino-N-benzyl-N-[(1S)-1-cyclopropylethyl]acetamide

InChI

InChI=1S/C14H20N2O/c1-11(13-7-8-13)16(14(17)9-15)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-/m0/s1

InChI Key

MPSPRBRYRRPPOF-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1CC1)N(CC2=CC=CC=C2)C(=O)CN

Canonical SMILES

CC(C1CC1)N(CC2=CC=CC=C2)C(=O)CN

Origin of Product

United States

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